molecular formula C7H12O3 B8626414 Methyl 2-(3-methyloxetan-3-YL)acetate

Methyl 2-(3-methyloxetan-3-YL)acetate

Cat. No.: B8626414
M. Wt: 144.17 g/mol
InChI Key: GYZCFDYLKZPJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-methyloxetan-3-YL)acetate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-(3-methyloxetan-3-yl)acetate

InChI

InChI=1S/C7H12O3/c1-7(4-10-5-7)3-6(8)9-2/h3-5H2,1-2H3

InChI Key

GYZCFDYLKZPJQA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chlorotrimethylsilane (74 μl, 0.58 mmol) was solved in 1.5 ml THF. Copper(I) iodide (7 mg, 0.04 mmol) and oxetan-3-ylidene-acetic acid methyl ester (50 mg, 0.39 mmol) in 0.5 ml THF were added at room temperature and the mixture was stirred for 15 minutes at room temperature. The reaction mixture was cooled to −15° C. and 3N methylmagnesiumchloride-solution (0.52 ml, 1.56 mmol) was added drop wise. The reaction mixture was stirred for 1 hour at room temperature, quenched then with saturated NH4Cl-solution and extracted with dichloromethane. The organic extracts were washed with brine, dried with sodium sulfate, filtered and evaporated to give 65 mg (92%) light yellow oil. The crude product was used for the next step without further purification.
Quantity
74 μL
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Copper(I) iodide
Quantity
7 mg
Type
catalyst
Reaction Step Four

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